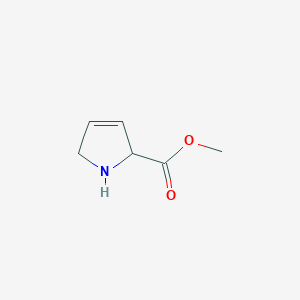
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate can be synthesized through a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity, high atom economy, short reaction times, and good yields of the products.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential anticancer and antimicrobial properties.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has similar structural features but different functional groups.
Pyrrole-2-carboxaldehyde: This compound has an aldehyde group instead of a carboxylate group.
N-Methoxycarbonylmaleimide: This compound has a similar core structure but different substituents.
Uniqueness
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate (MDPC) is a compound of significant interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview of this compound
MDPC is a pyrrole derivative that has been investigated for various biological activities including antimicrobial , anticancer , and antitubercular properties . Its structural characteristics allow it to interact with multiple biological targets, leading to diverse pharmacological effects.
Target Interactions
MDPC and its derivatives exhibit cytotoxicity against various cancer cell lines. The primary mechanism involves the modulation of cellular signaling pathways and gene expression, which can lead to apoptosis in cancer cells.
Biochemical Pathways
Research indicates that MDPC affects several biochemical pathways, including those involved in metabolic processes and enzyme activity modulation. For example, it interacts with enzymes critical for the synthesis of indole derivatives, which are essential in pharmacology.
Antimicrobial Properties
MDPC has shown promising antimicrobial activity. In studies evaluating its efficacy against various pathogens, it demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of MDPC have been highlighted in several studies. It has been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The cytotoxic effects were observed at micromolar concentrations, indicating a potent activity profile .
Antitubercular Activity
Recent studies have focused on the antitubercular activity of pyrrole derivatives related to MDPC. Compounds designed based on the MDPC scaffold have exhibited low minimum inhibitory concentrations (MIC) against drug-resistant strains of Mycobacterium tuberculosis. For instance, certain derivatives showed MIC values below 0.016 μg/mL with minimal cytotoxicity, indicating their potential as therapeutic agents against tuberculosis .
Study 1: Anticancer Activity Assessment
A study assessed the cytotoxic effects of MDPC on human cancer cell lines. The results indicated that MDPC significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to analyze apoptosis markers and confirmed that MDPC induced apoptosis through intrinsic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Intrinsic pathway activation |
Study 2: Antimicrobial Efficacy
In another investigation, MDPC was tested against various bacterial strains. The compound exhibited broad-spectrum antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | <0.5 | Strongly inhibitory |
| Escherichia coli | 1.0 | Moderately inhibitory |
| Mycobacterium tuberculosis | <0.016 | Highly effective |
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl 2,5-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)5-3-2-4-7-5/h2-3,5,7H,4H2,1H3 |
InChI Key |
COLQEKJVIARUEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















